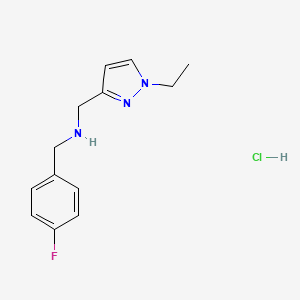

1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine

Description

1-(1-Ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine is a small-molecule compound featuring a pyrazole ring substituted with an ethyl group at the N1 position and a 4-fluorobenzylamine moiety linked via a methanamine bridge. Its structural analogs, however, have been explored in diverse contexts, including antiparasitic agents (e.g., Chagas disease) and imaging probes [1], [3], [12].

Properties

Molecular Formula |

C13H17ClFN3 |

|---|---|

Molecular Weight |

269.74 g/mol |

IUPAC Name |

N-[(1-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C13H16FN3.ClH/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(14)6-4-11;/h3-8,15H,2,9-10H2,1H3;1H |

InChI Key |

BXKVSPDEAMDZJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC(=N1)CNCC2=CC=C(C=C2)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Ethylation: The pyrazole ring is then ethylated using an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and the ethylated pyrazole.

Formation of the Methanamine Group: Finally, the methanamine group is attached via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Key Differences

| Compound Name | Substituents on Pyrazole/Heterocycle | Benzyl Group Modification | Molecular Formula | Molecular Weight (g/mol) | Key Features/Applications | Reference |

|---|---|---|---|---|---|---|

| Target Compound | 1-Ethyl-1H-pyrazol-3-yl | 4-Fluorobenzyl | C₁₃H₁₇FN₄ | 248.30 | Base structure for comparison | N/A |

| 1-(1-sec-Butyl-1H-pyrazol-5-yl)-N-(4-fluorobenzyl)methanamine | 1-sec-Butyl-1H-pyrazol-5-yl | 4-Fluorobenzyl | C₁₅H₂₁ClFN₃ | 297.80 | Increased lipophilicity; sec-butyl substitution may enhance metabolic stability | [12] |

| N-(4-Fluorobenzyl)-1-(1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride | 1-Methyl-1H-pyrazol-5-yl | 4-Fluorobenzyl | C₁₂H₁₅FN₃·HCl | 263.73 | Smaller alkyl group; hydrochloride salt improves solubility | [5] |

| N-(4-Fluorobenzyl)-1-(pyridin-3-yl)methanamine | Pyridin-3-yl (replaces pyrazole) | 4-Fluorobenzyl | C₁₃H₁₃FN₂ | 220.26 | Aromatic pyridine ring alters electronic properties | [7] |

| 1-(5-Nitrothiophen-2-yl)-N-(4-fluorobenzyl)methanamine derivatives | 5-Nitrothiophen-2-yl | 4-Fluorobenzyl | Varies | Varies | Nitro group enhances electrophilicity; potential for redox activity | [2] |

Biological Activity

1-(1-ethyl-1H-pyrazol-3-yl)-N-(4-fluorobenzyl)methanamine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a 4-fluorobenzyl moiety. Its molecular weight is approximately 313.33 g/mol, which contributes to its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 313.33 g/mol |

| IUPAC Name | This compound |

| Solubility | Moderate |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The presence of the pyrazole ring enhances its affinity for these targets, potentially modulating their activity and leading to therapeutic effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Study:

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, reporting IC50 values that indicated strong inhibitory activity against COX-1 and COX-2 enzymes. The compound exhibited an IC50 value comparable to standard anti-inflammatory drugs such as diclofenac.

Anticancer Activity

Pyrazole derivatives have also been investigated for their anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways.

Research Findings:

In vitro studies demonstrated that similar compounds could induce cell cycle arrest and apoptosis in cancer cell lines. For example, a derivative with structural similarities showed a significant reduction in cell viability at concentrations as low as 10 μM.

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been explored, with some compounds exhibiting activity against a range of pathogens.

Study Insights:

A comparative analysis revealed that certain pyrazole derivatives had effective antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its efficacy.

| Parameter | Description |

|---|---|

| Absorption | Moderate |

| Distribution | Wide tissue distribution due to lipophilicity |

| Metabolism | Hepatic metabolism with potential for active metabolites |

| Excretion | Renal excretion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.